2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide
Description
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide is a chemical compound that features a sulfonyl group attached to a bromophenyl ring and a phenylalaninamide moiety
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-11(15(19)17-13-5-3-2-4-6-13)18-22(20,21)14-9-7-12(16)8-10-14/h2-11,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXPFIMEQXFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Coupling with phenylalanine: The sulfonyl chloride is then reacted with phenylalanine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The bromophenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Amide bond formation and hydrolysis: The amide bond in the phenylalaninamide moiety can be formed or cleaved under appropriate conditions.
Common Reagents and Conditions
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents like sodium hydroxide or other nucleophiles.
Amide bond formation: Coupling agents such as carbodiimides (e.g., DCC) and bases like triethylamine.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of additional halogenated derivatives.
Scientific Research Applications
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromophenyl ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-phenylalaninamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylalaninamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylalaninamide
Uniqueness
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with the chlorine or fluorine analogs. Additionally, the size and electron-withdrawing nature of the bromine atom can affect the compound’s overall electronic properties, making it distinct from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
